molecular formula C18H29ClN2O3 B14437431 2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride CAS No. 77791-41-4

2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride

Cat. No.: B14437431
CAS No.: 77791-41-4
M. Wt: 356.9 g/mol
InChI Key: CMQJRPYEXLPOLA-UHFFFAOYSA-N
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Description

2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, a mesityloxyethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride typically involves the following steps:

    Formation of the mesityloxyethyl intermediate: This step involves the reaction of mesityl oxide with an appropriate reagent to form the mesityloxyethyl group.

    Attachment of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Formation of the acetamide moiety: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Mesityl oxide: A related compound with a similar mesityl group.

    2-[mesityl(phenyl)methoxy]-N,N-dimethylethanamine hydrochloride: Another compound with a mesityl group and similar structural features.

Uniqueness

2-(Morpholino)-N-methyl-N-(2-mesityloxyethyl)acetamide hydrochloride is unique due to the combination of its morpholine ring, mesityloxyethyl group, and acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

77791-41-4

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

N-methyl-2-morpholin-4-ium-4-yl-N-[2-(2,4,6-trimethylphenoxy)ethyl]acetamide;chloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-14-11-15(2)18(16(3)12-14)23-10-5-19(4)17(21)13-20-6-8-22-9-7-20;/h11-12H,5-10,13H2,1-4H3;1H

InChI Key

CMQJRPYEXLPOLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCN(C)C(=O)C[NH+]2CCOCC2)C.[Cl-]

Origin of Product

United States

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